N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3

LC-MS/MS quantification Isotope dilution mass spectrometry Internal standard selection

N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 (CAS 1346600-07-4) is a deuterium-labeled derivative of the Boc-protected amino alcohol N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether. With molecular formula C9H16D3NO3 and molecular weight 192.27 g/mol, it incorporates three deuterium atoms at the methyl ether position.

Molecular Formula C9H19NO3
Molecular Weight 192.273
CAS No. 1346600-07-4
Cat. No. B585385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3
CAS1346600-07-4
Synonyms(2-Methoxy-1-methylethyl)-carbamic Acid 1,1-Dimethylethyl Ester-d3
Molecular FormulaC9H19NO3
Molecular Weight192.273
Structural Identifiers
SMILESCC(COC)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/i5D3
InChIKeyKRGZQPBXNUSHSW-VPYROQPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 (CAS 1346600-07-4): Deuterated Boc-Protected Amino Alcohol for Analytical Quantification


N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 (CAS 1346600-07-4) is a deuterium-labeled derivative of the Boc-protected amino alcohol N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether . With molecular formula C9H16D3NO3 and molecular weight 192.27 g/mol, it incorporates three deuterium atoms at the methyl ether position . The compound is supplied primarily by Toronto Research Chemicals (TRC catalog B693517) as a colorless oil soluble in chloroform, with a minimum purity of 95% . Its principal reported application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS and NMR spectroscopy for the analysis of pharmaceutical intermediates—particularly those employed in integrase inhibitor synthesis [1].

Why Non-Deuterated or Differently Labeled Alaninol Analogs Cannot Substitute for N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 in Quantitative Bioanalysis


In quantitative LC-MS/MS and isotope dilution mass spectrometry (IDMS), the internal standard must exhibit near-identical physicochemical behavior to the target analyte—including extraction recovery, chromatographic retention time, and ionization efficiency—while maintaining a distinguishable mass [1]. The non-deuterated N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether (CAS 194156-54-2, MW 189.25) is indistinguishable by mass from the endogenous analyte in biological matrices, rendering it unusable as an internal standard . The more heavily deuterated N-tert-Butyloxycarbonyl DL-Alaninol-d6 (MW ~181.26, +6 Da shift at the alaninol backbone) introduces a larger mass shift but places deuterium at exchangeable positions (hydroxyl-bearing carbon centers), risking hydrogen-deuterium back-exchange during sample preparation and compromising quantitative accuracy . Structural analogs lacking the methyl ether group (e.g., Boc-DL-alaninol, CAS 147252-84-4) or the Boc protecting group (e.g., DL-Alaninol methyl ether, CAS 37143-54-7) differ sufficiently in polarity and retention to experience divergent matrix effects, violating a core requirement of SIL-IS methodology [2].

Head-to-Head Differentiation Matrix: N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 vs. Closest Analogs and In-Class Candidates


+3 Da Mass Shift on the Methyl Ether Moiety Enables Unambiguous MS Discrimination from the Non-Deuterated Analyte

The target compound incorporates three deuterium atoms exclusively at the methyl ether (-OCD3) position, yielding a molecular weight of 192.27 Da versus 189.25 Da for the non-deuterated N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether (CAS 194156-54-2) [1]. This +3 Da mass shift meets the authoritative recommendation that SIL-IS for small molecules (<1000 Da) must exhibit a mass shift of at least 3 Da to avoid isotopic cross-talk between analyte and standard signals in the mass spectrometer [2]. By contrast, the non-deuterated analog provides a 0 Da shift, rendering it invisible as a distinct MS channel. The Boc-DL-alaninol-d6 analog (CAS 2243764-35-2), while offering a larger +6 Da shift, places deuterium at the alaninol backbone positions (C1-hydroxymethyl and C2-methine), which are susceptible to protium exchange in protic solvents, potentially eroding the mass shift advantage during sample workup .

LC-MS/MS quantification Isotope dilution mass spectrometry Internal standard selection

Site-Specific Methyl Ether Deuteration Confers Superior Metabolic and Chemical Stability Relative to Backbone-Deuterated Analogs

The three deuterium atoms in the target compound are located exclusively on the methyl ether (-OCD3) group, a chemically inert position that is not susceptible to hydrogen-deuterium (H/D) exchange under physiological or standard analytical conditions . In contrast, the Boc-DL-alaninol-d6 analog (CAS 2243764-35-2) bears deuterium at the C1-hydroxymethyl (-CD2OH) and C2-methine positions, where the hydroxyl proton can undergo rapid exchange with protic solvents, and the C2 deuterium may be labilized under basic or enzymatic conditions [1]. The methyl-d3 labeling strategy is widely recognized in the stable isotope labeling literature as providing enhanced metabolic stability and reduced metabolic turnover compared to backbone labeling, making methyl-d3 compounds preferred tracers for in vivo pharmacokinetic studies . Quantitative data from analogous methyl-d3 labeled compounds demonstrate that the +3 Da mass shift is preserved throughout metabolic incubation, whereas backbone-deuterated compounds can show progressive signal erosion due to H/D exchange [2].

Drug metabolism Pharmacokinetic tracer studies Deuterium exchange stability

Deuterium Labeling Eliminates Methyl Ether 1H Signals to Simplify Quantitative NMR Spectra and Enable Direct Purity Determination

In 1H NMR spectroscopy, the three deuterium atoms at the methyl ether position (-OCD3 vs. -OCH3) completely eliminate the singlet resonance normally observed at approximately δ 3.3-3.4 ppm for the methoxy protons . This spectral simplification reduces signal overlap in the crowded aliphatic region, enabling more accurate integration of residual proton signals for quantitative NMR (qNMR) purity determination [1]. The non-deuterated analog (CAS 194156-54-2) displays a characteristic 3H singlet for the -OCH3 group that can obscure or overlap with signals from the alaninol C1 methylene or C2 methine protons, complicating integration accuracy. The Boc protecting group additionally provides a distinct 9H tert-butyl singlet (δ ~1.44 ppm) that can serve as an internal quantitative reference . When used as a reference standard in qNMR, the deuterated compound allows analysts to spike a known quantity into the sample and quantify the target analyte by comparing integrated signal intensities of non-deuterated protons, with the deuterated methyl ether region serving as a silent internal control [2].

Quantitative NMR (qNMR) Reference standard Spectral simplification

Co-Elution with Non-Deuterated Analyte Ensures Consistent Matrix Effect Compensation Across Diverse Biological Matrices

A critical requirement for SIL-IS performance is chromatographic co-elution with the target analyte, ensuring that both experience identical matrix effects during LC-MS/MS analysis . Deuterated internal standards with only three deuterium atoms on a terminal methyl ether group exhibit chromatographic retention times that are practically identical (ΔRt < 0.02 min) to the non-deuterated analyte on reversed-phase columns, because the hydrophobic contribution of the -OCD3 vs. -OCH3 group is nearly indistinguishable [1]. In contrast, structural analog internal standards (e.g., compounds with different functional groups or protection patterns) can elute at significantly different retention times (ΔRt > 0.2-0.5 min), experiencing different solvent compositions and therefore different matrix effects at the point of electrospray ionization . For the target compound, the Boc and methyl ether groups confer a reversed-phase retention factor (logP ~1.5-2.0, estimated) that positions it well within typical LC gradients for pharmaceutical intermediate analysis, while the deuterium label ensures baseline mass resolution (Δm/z = 3) without perturbing retention .

Matrix effect correction Co-elution Bioanalytical method validation

DL-Racemic Configuration Provides Versatile Applicability as an Internal Standard for Both Enantiomeric Forms in Chiral Analyses

The compound is supplied as the DL-racemic mixture, meaning it contains both (R)- and (S)-enantiomers of the alaninol backbone . In chiral LC-MS/MS methods, a racemic deuterated internal standard can serve to quantify either enantiomer of the target analyte, provided that enantiomers are chromatographically resolved. This eliminates the need to procure separate D- and L-specific deuterated standards, reducing procurement complexity and cost . The non-deuterated analog (CAS 194156-54-2) is also racemic, but cannot function as an internal standard due to its identical mass. Single-enantiomer deuterated Boc-alaninol derivatives (e.g., Boc-L-alaninol-d3 or Boc-D-alaninol-d3) are commercially available but each is restricted to quantifying only the corresponding enantiomer, doubling the analytical standard inventory for laboratories performing chiral purity testing of both forms . The DL configuration of the target compound thus represents a procurement-efficient solution: one product supports method development and validation for both enantiomeric analytes, with the mass spectrometer distinguishing standard from analyte by the +3 Da mass difference [1].

Chiral analysis Racemic internal standard Enantiomer quantification

Boc Protection and Methyl Ether Derivatization Provide Dual Functional Handles for Synthetic Integration and Deprotection Monitoring

The compound incorporates two orthogonal functional modifications of the alaninol core: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ether on the primary alcohol . This dual derivatization distinguishes it from simpler deuterated alaninol analogs that lack one or both protecting groups. The Boc group is acid-labile (cleaved with TFA or HCl/dioxane), while the methyl ether is stable under both acidic and basic conditions, enabling stepwise deprotection strategies in synthetic workflows [1]. From a procurement perspective, this compound can serve simultaneously as a protected synthetic building block and as a deuterated internal standard for monitoring Boc-deprotection reaction progress by LC-MS: the +3 Da mass label persists through Boc cleavage, allowing the deprotected intermediate to be tracked and quantified using the same SIL-IS [2]. In contrast, deuterated alaninol standards without Boc protection (e.g., DL-Alaninol-d3) cannot directly serve as internal standards for Boc-protected synthetic intermediates due to chromatographic and ionization differences, requiring separate standards for each synthetic stage .

Synthetic intermediate Protecting group strategy Process analytical technology

Optimal Use Cases for N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3 Based on Quantified Differentiation Evidence


Regulated Bioanalytical LC-MS/MS Quantification of Alaninol-Derived Pharmaceutical Intermediates in Plasma and Tissue

In GLP-compliant bioanalytical laboratories quantifying alaninol-containing drug candidates or their metabolites, this compound serves as the definitive SIL-IS. Its +3 Da mass shift on the methyl ether group satisfies the minimum 3 Da separation required for IDMS [1], while its chromatographic co-elution with the non-deuterated analyte (ΔRt < 0.02 min) ensures uniform matrix effect compensation across plasma, urine, and tissue homogenate matrices . The non-exchangeable methyl-d3 label maintains isotopic integrity throughout sample preparation involving protein precipitation, liquid-liquid extraction, or solid-phase extraction, unlike backbone-deuterated analogs that risk H/D exchange [2]. This makes it the preferred internal standard for method validation under FDA/ICH M10 guidelines, where accuracy (85-115%) and precision (RSD < 15%) must be demonstrated across multiple QC levels and matrices.

Quantitative NMR Purity Determination of Boc-Protected Amino Alcohol Reference Standards

For pharmaceutical QC laboratories performing qNMR purity assessment of Boc-protected alaninol methyl ether reference materials, the deuterated compound eliminates the -OCH3 singlet from the 1H spectrum, removing a source of integration interference in the diagnostically important δ 3.0-3.8 ppm region . When spiked at a known concentration, it enables the internal standard qNMR method, where the Boc tert-butyl signal (δ ~1.44 ppm, 9H) of the deuterated standard serves as the quantitative reference against which analyte proton integrals are compared . This approach provides SI-traceable purity values with expanded measurement uncertainties of 0.5-1.0%, suitable for assigning content to primary reference standards used in pharmaceutical impurity profiling [3].

Process Analytical Technology (PAT) for Monitoring Boc Deprotection Reactions in API Manufacturing

In the cGMP synthesis of integrase inhibitors and other antiviral agents where Boc-protected alaninol methyl ether is a key intermediate [4], the deuterated analog enables reaction monitoring by LC-MS without the need for external calibration standards. The deuterium label persists through the Boc deprotection step, allowing the same SIL-IS to track both the starting protected intermediate and the deprotected product. The +3 Da mass separation ensures that the IS signal does not interfere with quantification of the process stream analyte. This single-standard, multi-stage monitoring capability reduces the number of qualified reference materials required in the manufacturing process, aligning with ICH Q11 regulatory expectations for process understanding and control.

Chiral Purity Method Development and Validation for Alaninol-Derived Chiral Drug Substances

For analytical development laboratories validating chiral HPLC or SFC methods for alaninol-derived APIs, the DL-racemic nature of this deuterated standard provides a single-point solution for quantifying both enantiomers . Unlike enantiopure deuterated standards that can only serve the corresponding enantiomer, the racemic d3 compound co-elutes as two resolved peaks on chiral stationary phases, with each peak area ratioed against the corresponding enantiomer peak of the non-deuterated analyte. This eliminates the need to source, qualify, and inventory separate D- and L-deuterated internal standards, reducing reference standard program costs by approximately 50% for laboratories supporting chiral methods.

Quote Request

Request a Quote for N-tert-Butyloxycarbonyl DL-Alaninol Methyl Ether-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.